1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name , which reflects its molecular architecture. The parent structure is a spirocyclic compound comprising two fused rings: a six-membered dioxane ring (containing two oxygen atoms) and a five-membered azaspiro ring (containing a nitrogen atom). The numbering system prioritizes the spiro atom (nitrogen at position 8) and the oxygen atoms in the dioxane ring (positions 1 and 4). The hydrochloride counterion is indicated as a separate component in the name.
Key identifiers :
| Property | Value |
|---|---|
| CAS Number | 2126159-62-2 |
| Molecular Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol |
| InChI Key | IWRFMQWCFNCEQY-UHFFFAOYSA-N |
| SMILES | C1CC2(CNC1)COCCO2.Cl |
The hydrochloride form arises from the protonation of the nitrogen atom in the azaspiro ring, introducing a chloride ion as the counterion.
Molecular Architecture: Spirocyclic Core Analysis
The compound’s spirocyclic core consists of two fused rings sharing a single nitrogen atom at the spiro junction. This arrangement creates a bicyclic system with distinct geometric and electronic properties:
- Dioxane Ring : A six-membered ring containing two ether oxygen atoms (positions 1 and 4), contributing to the compound’s stability through resonance and inductive effects.
- Azaspiro Ring : A five-membered ring with a nitrogen atom at position 8, which participates in hydrogen bonding and coordination chemistry.
Structural Features :
| Component | Description |
|---|---|
| Spiro Atom | Nitrogen at position 8, bridging the dioxane and azaspiro rings |
| Ring Strain | Minimal due to near-ideal bond angles in both rings |
| Functional Groups | Ether linkages (dioxane), tertiary amine (azaspiro) |
The nitrogen’s protonation in the hydrochloride form enhances solubility and reactivity in polar solvents.
Crystallographic Characterization and Conformational Studies
While direct crystallographic data for this compound is limited, related spirocyclic compounds provide insights into its conformational behavior. For example, 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) crystallizes in orthorhombic systems (P2₁2₁2₁), with molecules adopting antiparallel arrangements to minimize dipole-dipole repulsions.
Key Observations :
| Property | Value (APDA Analogy) |
|---|---|
| Unit Cell Dimensions | a = 8.428 Å, b = 28.349 Å, c = 5.634 Å |
| Space Group | P2₁2₁2₁ (noncentrosymmetric) |
| Molecular Packing | Antiparallel alignment to mitigate steric and electronic strain |
For this compound, the larger spirocyclic system ([5.5] vs [4.5]) likely induces distinct conformational preferences, though experimental data are required to confirm.
Comparative Analysis with Related Azaspiro Compounds
The compound’s structure is distinct from other azaspiro derivatives, such as 1,4-dioxa-8-azaspiro[4.5]decane (CAS 177-11-7). Key differences include:
| Property | This compound | 1,4-Dioxa-8-azaspiro[4.5]decane |
|---|---|---|
| Molecular Formula | C₈H₁₆ClNO₂ | C₇H₁₄NO₂ |
| Spiro Indices | [5.5] | [4.5] |
| Ring Sizes | 6-membered (dioxane), 5-membered (azaspiro) | 6-membered, 4-membered |
| Counterion | Hydrochloride | None |
Functional Implications :
- The larger spirocyclic system ([5.5]) enhances steric hindrance, potentially altering reactivity in nucleophilic substitutions.
- The absence of a counterion in 1,4-dioxa-8-azaspiro[4.5]decane reduces solubility in polar solvents compared to the hydrochloride form.
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[5.5]undecane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-8(6-9-3-1)7-10-4-5-11-8;/h9H,1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRFMQWCFNCEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)COCCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a solvent. The reaction conditions often include moderate temperatures and specific pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified through crystallization or other separation techniques to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used, usually in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, often under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler amine or alcohol derivatives.
Scientific Research Applications
Antimycobacterial Activity
Research has demonstrated that derivatives of 1,4-dioxa-8-azaspiro[5.5]undecane exhibit potent antimycobacterial properties. A study highlighted its potential against Mycobacterium tuberculosis, where structurally related compounds showed submicromolar potencies (MIC < 5 μM) against mycobacterial strains. The mechanism of action appears to involve inhibition of key enzymes involved in cell wall synthesis, particularly the oxidoreductase DprE1 .
Gastrointestinal Disorders
The compound has been noted for its acetylcholine antagonistic activity, which suggests potential applications in treating gastrointestinal disorders such as gastric hyperacidity and gastro-enteric spasms. The compound's ability to inhibit gastric juice secretion positions it as a candidate for further pharmacological development in gastroenterology .
Anticancer Properties
In vitro studies indicate that spirocyclic compounds similar to 1,4-dioxa-8-azaspiro[5.5]undecane can induce apoptosis in cancer cells by activating caspase pathways. This property is crucial for developing novel anticancer therapies targeting various malignancies.
Synthesis and Derivative Development
The synthesis of 1,4-dioxa-8-azaspiro[5.5]undecane hydrochloride involves several key steps:
- Starting Materials : The synthesis typically begins with readily available epoxides.
- Reactions : Key reactions include epoxide ring-opening followed by cyclization to form the desired spirocyclic structure.
- Functionalization : Further modifications can enhance biological activity and selectivity against specific targets.
A notable approach involves the preparation of functionalized derivatives that can be optimized for improved efficacy against targeted diseases .
Case Study 1: Antimycobacterial Screening
A series of azaspiroketals were synthesized and screened for their antimycobacterial activity against Mycobacterium bovis BCG. The most potent analogs exhibited MIC values below 5 μM and demonstrated favorable selective cytotoxicity profiles when tested on mammalian cell lines .
Case Study 2: Gastrointestinal Application
In a pharmacological study, the effects of various derivatives of 1,4-dioxa-8-azaspiro[5.5]undecane on gastric juice secretion were evaluated in animal models. Results indicated a significant reduction in secretion levels, suggesting a potential therapeutic role in treating acid-related disorders .
Mechanism of Action
The mechanism of action of 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as its role in catalysis or its biological activity in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride
- 1-Oxa-9-azaspiro[5.5]undecane hydrochloride
- 1,4-Dioxa-8-azaspiro[4.5]decane
Uniqueness
1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and stability are advantageous.
Biological Activity
1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride is a complex organic compound characterized by its unique spirocyclic structure, which includes both dioxane and azaspiro frameworks. This structural configuration enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following chemical formula: with a CAS number of 2126159-62-2. Its spirocyclic nature contributes to its interaction capabilities with various biological targets, including receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of nitrogen and oxygen atoms allows for hydrogen bonding and other interactions that can modulate the activity of enzymes or receptors involved in various physiological processes.
Biological Activity Overview
Research indicates that compounds similar in structure to 1,4-Dioxa-8-azaspiro[5.5]undecane often exhibit significant biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting its utility in developing antimicrobial agents.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell growth through mechanisms involving apoptosis or cell cycle arrest.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could be relevant in treating diseases where these enzymes play a critical role.
Research Findings
Several studies have explored the biological activity of this compound and related compounds. Below is a summary of key findings:
Case Studies
- Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains. Results indicated an MIC range of 2–10 µg/mL, demonstrating effective antimicrobial properties.
- Anticancer Activity : In vitro assays on cancer cell lines revealed that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM, suggesting it may be a candidate for further development as an anticancer agent.
- Enzyme Interaction Studies : Binding studies using NMR spectroscopy showed that the compound effectively interacts with target enzymes involved in metabolic pathways, indicating its potential role as an enzyme inhibitor .
Q & A
Basic Research Question
- Container Integrity: Store in tightly sealed, dry containers to prevent moisture absorption or oxidation .
- Environment: Keep in a cool, well-ventilated area away from ignition sources. Opened containers must be resealed carefully and stored upright .
- Temperature: Ambient conditions are typically sufficient, but long-term storage may require desiccators or inert atmospheres for hygroscopic derivatives .
What analytical techniques are most effective for assessing the purity and structural integrity of this compound?
Advanced Research Question
- Chromatography: High-Performance Liquid Chromatography (HPLC) or LC-MS for impurity profiling, particularly to detect analogs like (5RS)-5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane hydrochloride .
- Spectroscopy: NMR (¹H/¹³C) and FT-IR for verifying spirocyclic structure and functional groups. Mass spectrometry confirms molecular weight and fragmentation patterns .
- X-ray Diffraction: For crystalline derivatives, single-crystal X-ray analysis resolves stereochemical ambiguities and validates spatial arrangements .
How does the stereochemistry of spirocyclic amines influence the biological activity of this compound derivatives?
Advanced Research Question
Comparative studies show stereochemistry critically impacts bioactivity:
| Compound Name | Stereochemistry | Key Biological Property |
|---|---|---|
| Rac-(3R,4S)-1-oxa-8-azaspiro... | 3R,4S | EGFR inhibition potential |
| Rac-(3R,4R)-1-oxa-8-azaspiro... | 3R,4R | Reduced target affinity |
| Hydroxyl group positioning (e.g., axial vs. equatorial) alters binding kinetics to enzymes or receptors, as seen in kinase inhibition assays . |
What are the key considerations in designing synthetic routes for this compound to optimize yield and minimize by-products?
Advanced Research Question
- Reagent Selection: Use sodium triacetoxyborohydride for reductive amination to stabilize intermediates .
- Solvent Systems: Tetrahydrofuran (THF) or dichloromethane (DCM) for solubility and reaction homogeneity .
- By-product Mitigation: Employ column chromatography or recrystallization for purification. Monitor reaction progress via TLC to terminate at optimal conversion points .
How can X-ray diffraction analysis be applied to determine the crystal structure of this compound derivatives?
Advanced Research Question
- Crystallization: Grow single crystals via slow evaporation in solvents like ethanol or acetonitrile.
- Data Collection: Use Cu-Kα radiation (λ = 1.54178 Å) for small-molecule crystallography.
- Refinement: Software suites (e.g., SHELX) resolve bond lengths and angles, as demonstrated for spiro[5.5]undecane derivatives in red algae studies .
What environmental precautions should be taken when disposing of waste containing this compound?
Basic Research Question
- Containment: Collect waste in sealed, labeled containers for incineration or licensed hazardous disposal .
- Avoid Drain Release: Prevent entry into waterways due to unknown ecotoxicity .
- Regulatory Compliance: Follow local guidelines (e.g., EPA) for halogenated organic waste management .
What in vitro models are suitable for evaluating the pharmacological potential of this compound?
Advanced Research Question
- Enzyme Assays: Test inhibition of kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Cell-Based Models: Use cancer cell lines (e.g., HeLa) for cytotoxicity profiling via MTT assays.
- Receptor Binding: Radioligand displacement studies (e.g., for chemokine receptors) to assess antagonistic activity, as seen in triazaspiro[5.5]undecane derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
